

structural biology of viral capsid formation

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An In-depth Technical Guide on the Structural Biology of Viral Capsid Formation

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of Viral Capsid Assembly

Viral capsid formation is a paradigm of biological self-assembly, where multiple copies of one or a few protein subunits spontaneously associate to form a highly ordered, stable, and functional container for the viral genome.^{[1][2][3]} This process is governed by fundamental principles of thermodynamics and kinetics, resulting in the formation of symmetric structures, most commonly with icosahedral or helical geometries.^{[4][5]} The assembly is a critical phase in the viral lifecycle, making it a prime target for antiviral therapies.^{[1][6][7]} The precise orchestration of this process involves a complex interplay of protein-protein interactions, protein-nucleic acid interactions, and various environmental factors.^[2]

The formation of a viral capsid is not merely a structural event; it is a dynamic process that can proceed through various pathways.^{[8][9][10][11]} These pathways are often characterized by a nucleation event, where a small number of subunits form a stable intermediate, followed by a growth phase where additional subunits are rapidly added.^{[12][13]} The entire process is driven by the minimization of free energy, leading to a globally stable final structure formed from weak, non-covalent interactions between subunits.^{[12][14][15][16]}

Thermodynamics and Kinetics of Assembly

The self-assembly of viral capsids can be quantitatively described by thermodynamic and kinetic parameters. Thermodynamics governs the stability and final state of the capsid, while

kinetics describes the rate and pathway of its formation.^[1] Treating capsid assembly as an equilibrium polymerization reaction allows for the determination of key thermodynamic values.^{[14][16]}

Quantitative Thermodynamic and Mechanical Data

The stability of viral capsids is a balance between the favorable energy of inter-subunit contacts and the entropic cost of assembly. This can be quantified by parameters such as the apparent dissociation constant ($K_{D,app}$) and the free energy of contact (ΔG_{cont}). Furthermore, the physical resilience of these structures can be measured through their mechanical properties.

Virus	Parameter	Value	Conditions	Reference
Hepatitis B Virus (HBV)				
Cp149 (wild-type)	KD,app	$43.3 \pm 5.0 \mu\text{M}$	100 mM NaCl	[15]
Cp149-V124F (mutant)	KD,app	$\sim 0.1 \mu\text{M}$ (estimated)	500 mM NaCl	[15]
Cp149-V124L (mutant)	KD,app	$\sim 0.1 \mu\text{M}$ (estimated)	500 mM NaCl	[15]
wCp149	ΔG_{cont}	-4.5 kcal/mol	600 mM NaCl	[15]
hCp149	ΔG_{cont}	-4.8 kcal/mol	100 mM NaCl	[15]
Cowpea Chlorotic Mottle Virus (CCMV)				
Young's Modulus (E)	Young's Modulus (E)	$0.3 \pm 0.1 \text{ GPa}$	Empty Capsid	[17]
Young's Modulus (E)	$0.4 \pm 0.1 \text{ GPa}$	Full Capsid	[17]	
subE mutant	Young's Modulus (E)	$0.7 \pm 0.3 \text{ GPa}$	Empty Capsid	[17]
Parvovirus (MVM)				
Empty Capsid	Spring Constant (k)	$0.6 \pm 0.1 \text{ N/m}$	Isotropic	[18]
Full Capsid (DNA)	Spring Constant (k)	$0.6 \pm 0.2 \text{ N/m}$	5-fold axis	[18]
Spring Constant (k)	$0.8 \pm 0.4 \text{ N/m}$	3-fold axis	[18]	
Spring Constant (k)	$1.4 \pm 0.5 \text{ N/m}$	2-fold axis	[18]	

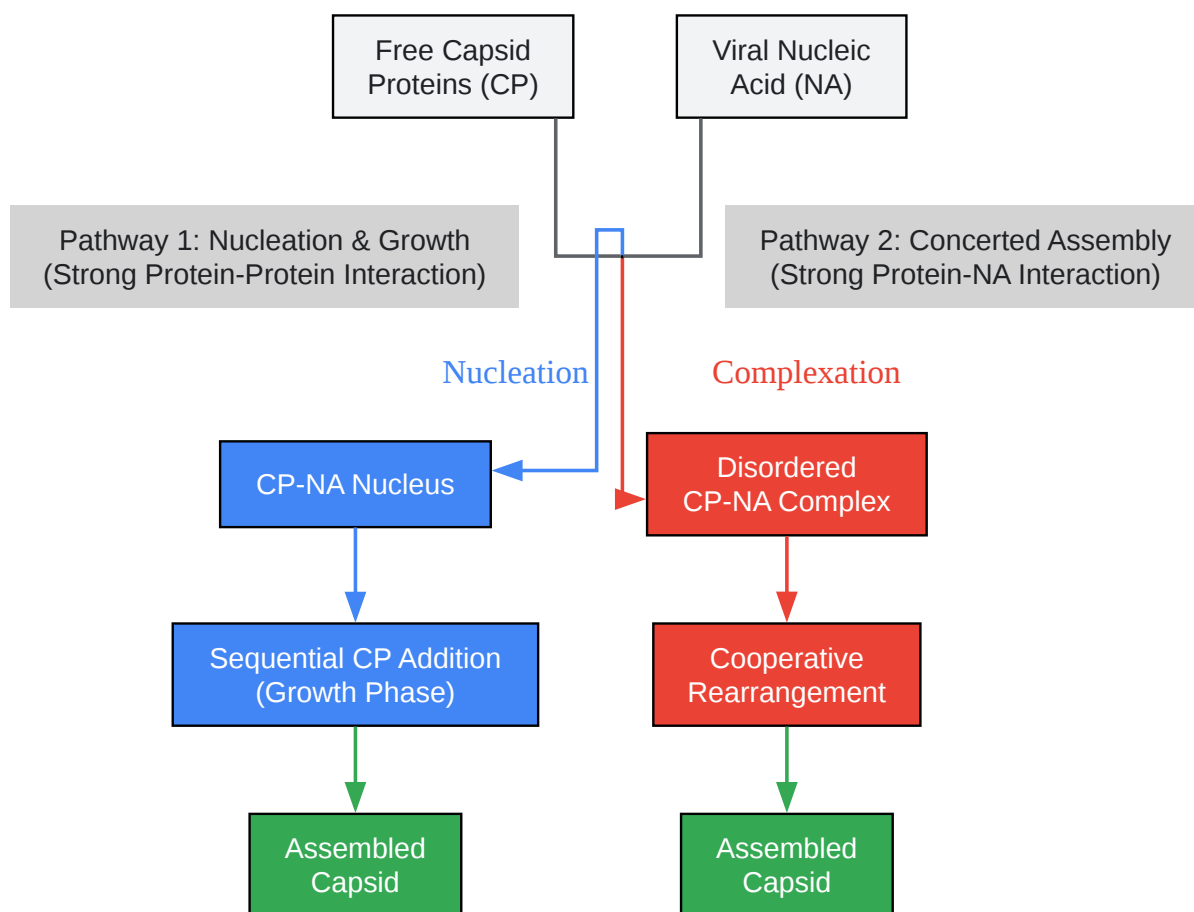
Phage Φ 29	Internal Pressure	~6 MPa (60 atm)	Post-assembly DNA packaging	[18]
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Kinetic Pathways of Capsid Formation

Viral capsid assembly kinetics are often sigmoidal, characterized by a lag phase (nucleation), a rapid growth phase (elongation), and a plateau phase (completion).[\[13\]](#)[\[19\]](#) The specific pathway can be influenced by factors such as protein concentration, ionic strength, and the presence of nucleic acids.[\[14\]](#)[\[20\]](#) Two dominant models for assembly around a genome have been proposed:

- **Nucleation and Growth:** A small number of protein subunits nucleate on the nucleic acid, followed by the sequential addition of more subunits to the growing complex.[\[20\]](#)
- **Concerted Assembly/En Masse:** A disordered complex of protein subunits and the genome forms first, which then undergoes a cooperative structural rearrangement to form the final ordered capsid.[\[20\]](#)

The choice between these pathways depends on the relative strengths of protein-protein and protein-nucleic acid interactions.



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Alternative pathways for viral capsid assembly around a nucleic acid genome.

Key Experimental Methodologies

A multi-faceted approach combining several biophysical and structural biology techniques is necessary to fully elucidate the mechanisms of capsid formation.

Cryo-Electron Microscopy (Cryo-EM) and Cryo-Electron Tomography (Cryo-ET)

Cryo-EM has become a cornerstone technique for determining the high-resolution structures of viral capsids and their assembly intermediates.[21][22] It allows for the visualization of macromolecules in their near-native, hydrated state by rapidly freezing them in vitreous ice.[21]

Cryo-ET, an extension of this technique, provides 3D reconstructions of pleomorphic structures within their cellular context by imaging the sample from multiple tilt angles.[\[21\]](#)[\[23\]](#)[\[24\]](#)

Detailed Protocol for Single-Particle Cryo-EM:

- Sample Preparation & Vitrification:
 - A purified solution of viral particles or assembly intermediates (typically 3-5 μL) is applied to a specialized EM grid.
 - The grid is blotted to create a thin, even layer of the sample.
 - The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the particles.[\[21\]](#)
- Data Acquisition:
 - The vitrified grid is transferred to a transmission electron microscope (TEM) equipped with a cryo-stage.
 - A low-dose electron beam is used to image the sample, collecting a series of 2D projection images (micrographs) of the particles in various orientations.[\[21\]](#) For Cryo-ET, the grid is tilted to acquire images from different angles.[\[23\]](#)
- Image Processing & 3D Reconstruction:
 - Motion Correction: Movie frames from the detector are aligned to correct for beam-induced motion.
 - Particle Picking: Individual particle projections are computationally identified and extracted from the micrographs.
 - 2D Classification: Particles are grouped into classes based on their orientation to create high signal-to-noise ratio 2D averages.
 - Ab-initio 3D Model Generation: An initial 3D model is generated from the 2D class averages.

- 3D Classification & Refinement: The particle images are aligned to the initial model and iteratively refined to produce a high-resolution 3D density map of the viral capsid.[25]



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Generalized workflow for single-particle cryo-electron microscopy (Cryo-EM).

X-Ray Crystallography

For viruses that can be crystallized, X-ray crystallography provides atomic-resolution structural information.[26] This technique relies on the diffraction of X-rays by a highly ordered crystal lattice of viral particles.

Detailed Protocol for Viral Crystallography:

- Purification and Crystallization:
 - Highly pure and concentrated virus samples are prepared. For adeno-associated virus (AAV), this involves methods like freeze-thaw lysis followed by sucrose cushion ultracentrifugation.[27][28]
 - Crystallization conditions (e.g., pH, precipitant concentration, temperature) are screened to grow well-ordered, single crystals of the virus.
- X-ray Diffraction Data Collection:
 - A suitable crystal is mounted and cryo-cooled in a stream of cold nitrogen gas.
 - The crystal is exposed to a high-intensity X-ray beam, typically from a synchrotron source. [29]
 - As the crystal is rotated, it diffracts the X-rays, and the resulting diffraction pattern (a series of spots) is recorded on a detector.[29]

- Structure Determination:
 - Data Processing: The intensities and positions of the diffraction spots are measured and integrated.
 - Phasing: The phase problem is solved using methods like molecular replacement, where a known structure of a similar virus is used as a search model to calculate initial phases.[\[28\]](#)
 - Model Building and Refinement: An atomic model of the capsid protein is built into the calculated electron density map and computationally refined against the experimental data to achieve the final, high-resolution structure.

Mass Spectrometry (MS)

Native mass spectrometry has emerged as a powerful tool for studying the composition, stoichiometry, and assembly pathways of viral capsids.[\[6\]](#)[\[30\]](#) It allows for the analysis of intact viral particles and large assembly intermediates in the gas phase, providing information on their mass, stability, and subunit connectivity.[\[31\]](#)

Detailed Protocol for Native MS of Capsid Assembly:

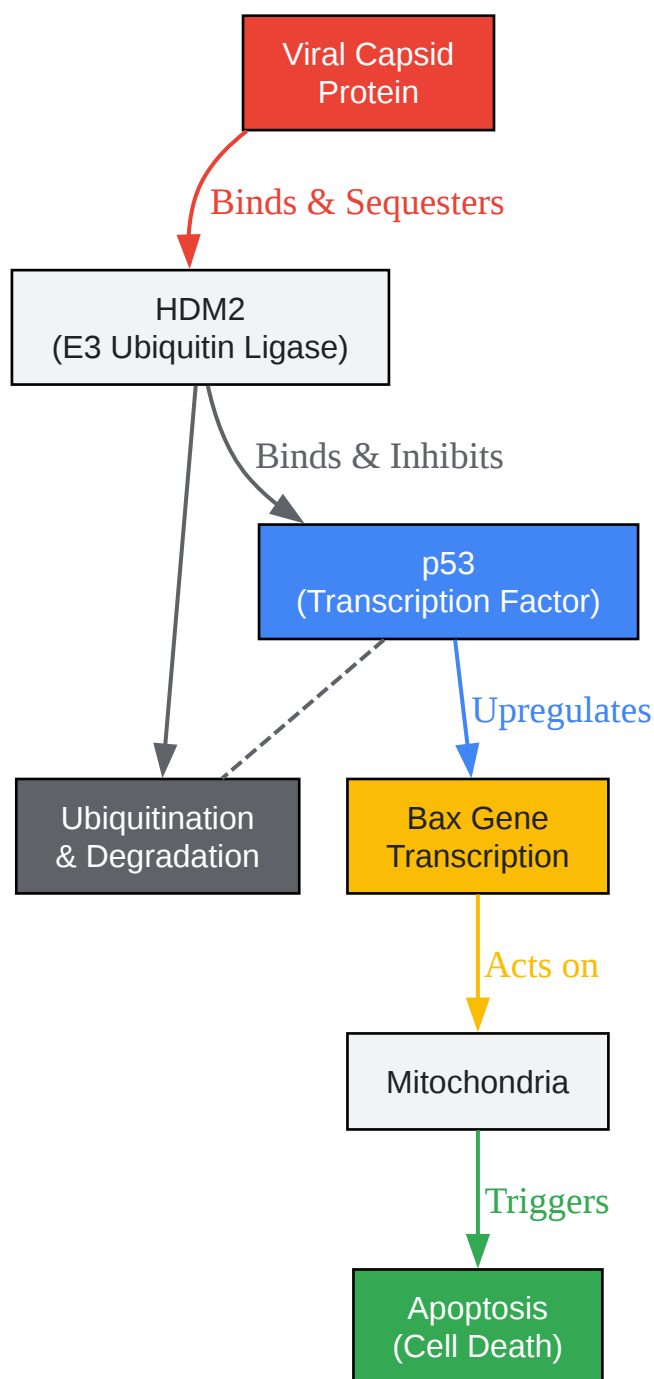
- Sample Preparation:
 - Viral assembly reactions are initiated under controlled conditions (e.g., specific pH, ionic strength, protein concentration).
 - Aliquots are taken at various time points and the reaction is quenched.
 - The sample is buffer-exchanged into a volatile buffer (e.g., ammonium acetate) suitable for electrospray ionization (ESI).
- Native ESI-MS Analysis:
 - The sample is introduced into the mass spectrometer via nano-electrospray ionization, which gently transfers the intact, non-covalent complexes into the gas phase.
 - The instrument is optimized for transmission of high mass-to-charge (m/z) ions.

- Mass spectra are acquired, showing charge state distributions for various species present in the solution (monomers, oligomers, intermediates, and full capsids).[31]
- Data Analysis:
 - The m/z spectra are deconvoluted to determine the masses of the different species present.
 - By analyzing the mass distribution over time, key assembly intermediates can be identified and the kinetics of the assembly pathway can be mapped.[6]
 - Techniques like ion mobility spectrometry (IMS-MS) can be coupled with MS to provide additional information on the shape and collisional cross-section of the intermediates.[31]

Host-Virus Interactions and Signaling

Viral capsid proteins do not function in isolation. Upon entry into a host cell, and during assembly, they interact with a multitude of cellular factors and can modulate intracellular signaling pathways to create a favorable environment for viral replication.[32][33]

For many RNA viruses, capsid proteins can interfere with host innate immunity and apoptosis signaling.[33] For example, some viral capsids can interact with proteins involved in the p53 pathway. The p53 transcription factor is a critical tumor suppressor that can induce apoptosis. By binding to regulators of p53, such as the E3 ubiquitin ligase HDM2, capsid proteins can disrupt this pathway, potentially preventing the premature death of the infected cell and allowing for successful viral propagation.[32]



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Modulation of the p53-mediated apoptosis pathway by a viral capsid protein.

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